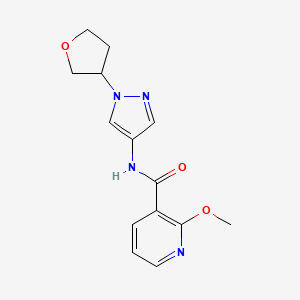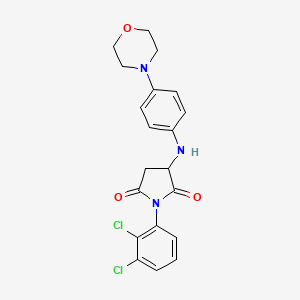
1-(2,3-Dichlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dichlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H19Cl2N3O3 and its molecular weight is 420.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to "1-(2,3-Dichlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione" often focuses on their synthesis and spectroscopic characterization. For example, studies have detailed the synthesis of Co(III) complexes with morpholine and pyrrolidine as ligands, exploring their structural properties through X-ray diffraction, demonstrating the diverse coordination chemistry of related compounds (Amirnasr et al., 2001).
Chemical Reactivity and Applications
The chemical reactivity of pyrrolidine derivatives has been a subject of investigation, leading to the synthesis of new materials and pharmaceutical agents. For instance, the reactivity of pyrrolidine with various reagents has been exploited to create materials with potential applications in dye and pigment industries, as well as in the development of novel antibacterial and anticonvulsant agents (Góra et al., 2020).
Pharmaceutical Research
In the pharmaceutical sector, compounds structurally related to "this compound" have been studied for their potential therapeutic applications. For instance, new hybrid compounds combining pyrrolidine-2,5-dione and thiophene rings have been evaluated for anticonvulsant and antinociceptive activities, revealing some compounds' efficacy in animal models of epilepsy and pain (Góra et al., 2020).
Material Science
In the field of materials science, the photoluminescent properties of conjugated polymers containing pyrrolidine units have been explored. These studies have shown the potential use of these polymers in electronic applications due to their strong photoluminescence and good processability into thin films (Beyerlein & Tieke, 2000).
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3/c21-15-2-1-3-17(19(15)22)25-18(26)12-16(20(25)27)23-13-4-6-14(7-5-13)24-8-10-28-11-9-24/h1-7,16,23H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKQTLOHQNOZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2917608.png)
![2-(4-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2917609.png)
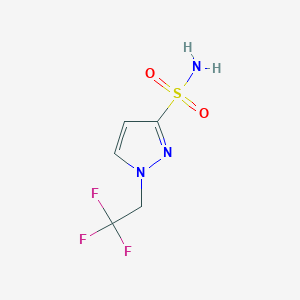
![2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline](/img/structure/B2917614.png)


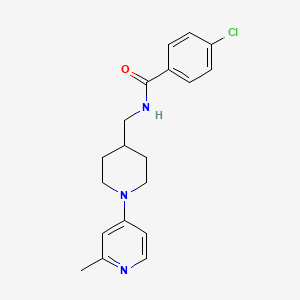
![ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2917620.png)
![9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2917621.png)

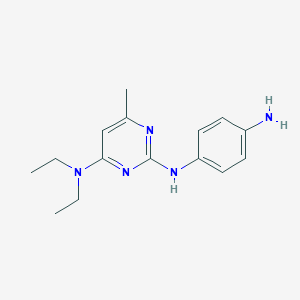
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2917625.png)
